N-butyl-2-methyl-3-oxobutanamide
Description
Properties
CAS No. |
90033-06-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-butyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-10-9(12)7(2)8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
ROFSYGUUSWHYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Transamidation of β-Keto Esters
The transamidation of ethyl 2-methylacetoacetate with butylamine represents a direct route to this compound. This method leverages nucleophilic acyl substitution, wherein the amine displaces the ethoxy group of the ester. In a typical procedure, ethyl 2-methylacetoacetate (1.0 equiv) is combined with excess butylamine (1.5–2.0 equiv) in toluene or ethanol under reflux for 12–24 hours. Catalytic bases such as triethylamine or sodium methoxide enhance reaction efficiency by deprotonating the amine, accelerating nucleophilic attack.
Key advantages of this approach include commercial availability of starting materials and compatibility with scalable batch processes. However, prolonged reaction times and side reactions such as ester hydrolysis or enolate formation necessitate careful temperature control. Yields of 75–85% have been reported for analogous β-ketoamides under optimized conditions.
Acid Chloride Aminolysis
The acid chloride route involves converting 2-methylacetoacetic acid to its corresponding acid chloride, followed by reaction with butylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C efficiently generates 2-methylacetoacetyl chloride. Subsequent addition of butylamine in the presence of a tertiary base (e.g., triethylamine) at 0°C to room temperature yields the target amide.
This method offers rapid reaction kinetics and high purity but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride. Patent data for structurally similar compounds indicate yields of 70–80% after column chromatography.
Flow Chemistry Approaches
Continuous flow systems enable precise control over reaction parameters, minimizing side reactions and improving reproducibility. Adapted from a procedure for N-butyl-3-oxobutanamide, ethyl 2-methylacetoacetate and butylamine are dissolved in ethyl acetate (0.5 M) and injected into a pressurized flow reactor (250 psi, 150°C, 10 mL PFA coil). Residence times of 5–10 minutes achieve near-quantitative conversion, with yields exceeding 90% after purification.
Flow chemistry is particularly advantageous for thermally sensitive β-ketoamides, as rapid heat dissipation prevents decomposition. This method also facilitates scalability, with throughputs of 1–5 g/h demonstrated in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-methyl-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-oxobutanamide
- N-ethyl-3-oxobutanamide
- N-propyl-3-oxobutanamide
Uniqueness
N-butyl-2-methyl-3-oxobutanamide is unique due to its specific butyl and methyl substituents, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the butyl group provides increased hydrophobicity, potentially enhancing its binding affinity to hydrophobic pockets in enzymes.
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-butyl-2-methyl-3-oxobutanamide?
this compound can be synthesized via condensation reactions, such as coupling butylamine with methyl-substituted oxobutanoyl chloride under anhydrous conditions. Similar approaches are employed for structurally related amides, including acid-catalyzed amidation of 3-oxo-2-phenylbutanamide precursors . Key steps include rigorous control of reaction temperature and moisture exclusion, as tertiary amides are often moisture-sensitive .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- GC/MS : Detects volatile impurities and degradation products (e.g., residual solvents or oxidation byproducts) .
- NMR Spectroscopy : Confirms structural integrity, particularly the presence of the butyl, methyl, and oxobutanamide moieties.
- HPLC : Assesses purity (>95% recommended for research-grade material) .
- Moisture Analysis : Critical due to the compound’s sensitivity to hydrolysis, as observed in related 3-methyl-2-oxo derivatives .
Q. How should this compound be stored to ensure stability in long-term studies?
Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass containers. Avoid exposure to humidity, as oxo-amide derivatives are prone to hydrolysis, leading to carboxylic acid byproducts .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assay systems?
Discrepancies may arise from variations in cellular permeability, metabolic stability, or assay-specific conditions (e.g., pH, serum protein binding). To address this:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes with LC-MS to quantify degradation rates .
- Dose-Response Profiling : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify system-dependent effects.
- Protein Binding Studies : Evaluate interactions with serum albumin using equilibrium dialysis .
Q. How does the substitution pattern on the amide group influence the physicochemical and pharmacokinetic properties of this compound derivatives?
Structure-activity relationship (SAR) studies indicate:
- Butyl Group : Enhances lipophilicity (logP >2), improving membrane permeability but potentially reducing aqueous solubility.
- Methyl Substituent : Steric hindrance at the 2-position may slow enzymatic hydrolysis, increasing metabolic stability .
- Oxo Group : Participates in hydrogen bonding, affecting receptor binding affinity. Comparative data from tert-butyl analogs suggest that bulkier substituents reduce solubility but enhance target engagement .
Q. What mechanistic insights can be gained from studying the interaction of this compound with cytochrome P450 enzymes?
CYP450 inhibition/induction assays (e.g., CYP3A4, CYP2D6) are critical for predicting drug-drug interactions. For example:
- Fluorescence-Based Assays : Monitor metabolite formation in real time.
- Molecular Docking : Predict binding modes using crystallographic data from homologous amide-containing compounds . Contradictory results may arise from isoform-specific effects or species differences (human vs. rodent microsomes) .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in reported solubility values for this compound in aqueous vs. organic solvents?
- Solubility Parameter Calculations : Use Hansen solubility parameters to optimize solvent systems (e.g., DMSO-water mixtures).
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce apparent solubility .
- pH-Dependent Studies : Ionizable groups (e.g., the oxoamide) may exhibit pH-dependent solubility, requiring buffered solutions at physiological pH .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the carbonyl carbon.
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in explicit solvent systems . Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants in buffered solutions) is essential .
Comparative and Functional Studies
Q. How does this compound compare to structurally related keto-amides in modulating enzymatic targets?
- Enzyme Inhibition Assays : Compare IC50 values against serine hydrolases or proteases using fluorogenic substrates.
- Thermal Shift Assays : Measure target binding via changes in protein melting temperature (Tm) . For example, 3-oxo-2-phenylbutanamide analogs show specificity for amidase enzymes, while methyl-substituted derivatives may favor lipase inhibition .
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
